
Benzene-1,2-diamine;4-ethoxybenzene-1,2-diamine;naphthalene-1,4,5,8-tetracarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,5,8-Naphthalenetetracarboxylic acid, reaction products with 4-ethoxy-1,2-benzenediamine and o-phenylenediamine, is a complex organic compound This compound is derived from the reaction of 1,4,5,8-naphthalenetetracarboxylic acid with 4-ethoxy-1,2-benzenediamine and o-phenylenediamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-naphthalenetetracarboxylic acid involves the chlorination and oxidation of pyrene . The reaction products with 4-ethoxy-1,2-benzenediamine and o-phenylenediamine are typically prepared through a series of condensation reactions under controlled conditions. The reaction is carried out in an organic solvent, such as dimethylformamide, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,4,5,8-Naphthalenetetracarboxylic acid and its reaction products undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The aromatic rings in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
1,4,5,8-Naphthalenetetracarboxylic acid and its reaction products have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of dyes, pigments, and other organic compounds.
Biology: Studied for their potential biological activities and interactions with biomolecules.
Medicine: Investigated for their potential therapeutic properties and as building blocks for drug development.
Mechanism of Action
The mechanism of action of 1,4,5,8-naphthalenetetracarboxylic acid and its reaction products involves interactions with various molecular targets and pathways. The compound’s highly conjugated structure allows it to participate in electron transfer reactions, making it useful in applications like organic electronics. The specific pathways and targets depend on the context of its use, such as in biological systems or industrial applications .
Comparison with Similar Compounds
Similar Compounds
1,4,5,8-Naphthalenetetracarboxylic dianhydride: A related compound used in similar applications, particularly in organic electronics.
Phthalocyanines: Macrocyclic compounds with similar electronic properties, used in dyes and pigments.
Quinones: Compounds with similar oxidation-reduction properties, used in various chemical and biological applications.
Uniqueness
1,4,5,8-Naphthalenetetracarboxylic acid and its reaction products are unique due to their specific structural features and reactivity. The presence of multiple carboxylic acid groups and aromatic rings provides a versatile platform for chemical modifications and applications in diverse fields.
Properties
CAS No. |
71799-53-6 |
|---|---|
Molecular Formula |
C28H28N4O9 |
Molecular Weight |
564.5 g/mol |
IUPAC Name |
benzene-1,2-diamine;4-ethoxybenzene-1,2-diamine;naphthalene-1,4,5,8-tetracarboxylic acid |
InChI |
InChI=1S/C14H8O8.C8H12N2O.C6H8N2/c15-11(16)5-1-2-6(12(17)18)10-8(14(21)22)4-3-7(9(5)10)13(19)20;1-2-11-6-3-4-7(9)8(10)5-6;7-5-3-1-2-4-6(5)8/h1-4H,(H,15,16)(H,17,18)(H,19,20)(H,21,22);3-5H,2,9-10H2,1H3;1-4H,7-8H2 |
InChI Key |
LXNZFRYTTOTXPM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)N)N.C1=CC=C(C(=C1)N)N.C1=CC(=C2C(=CC=C(C2=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



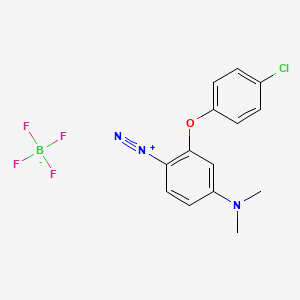
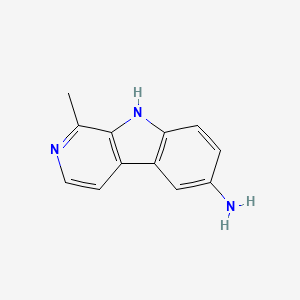
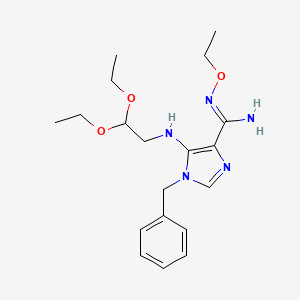
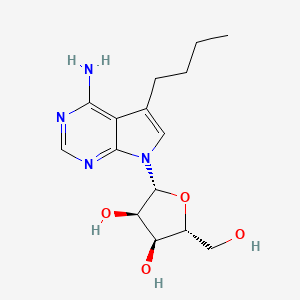
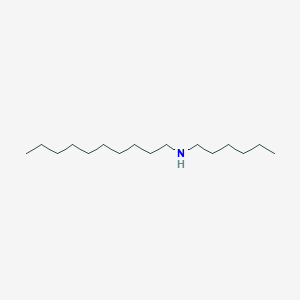
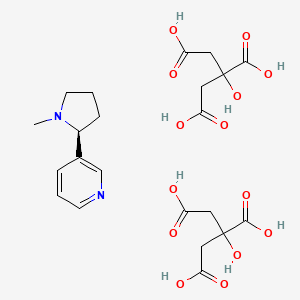
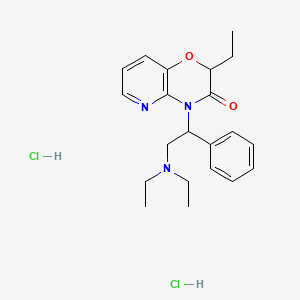
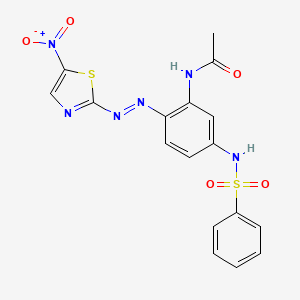
![Ethyl 5-[3-chloro-4-[(2-cyano-4-nitrophenyl)azo]phenyl]-9-oxo-2,8,10-trioxa-5-azadodecanoate](/img/structure/B12696694.png)

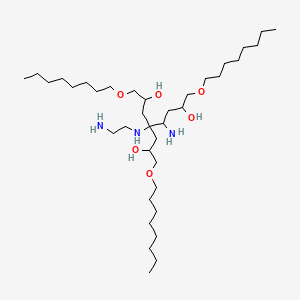
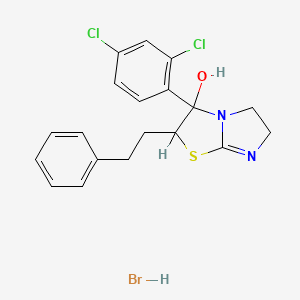
![methyl(triphenyl)phosphanium;3,4,6-trichloro-2-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]phenolate](/img/structure/B12696732.png)
